2-[4-(3,5-DIMETHOXYBENZOYL)BENZAMIDO]BENZAMIDE
Overview
Description
2-[4-(3,5-DIMETHOXYBENZOYL)BENZAMIDO]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes two benzoyl groups and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,5-DIMETHOXYBENZOYL)BENZAMIDO]BENZAMIDE typically involves multiple steps. One common method starts with the preparation of 3,5-dimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is reacted with 4-aminobenzoyl chloride to form the key intermediate, 4-(3,5-dimethoxybenzoyl)benzoyl chloride. Finally, this intermediate is reacted with 2-aminobenzamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,5-DIMETHOXYBENZOYL)BENZAMIDO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of halogenated benzamide derivatives.
Scientific Research Applications
2-[4-(3,5-DIMETHOXYBENZOYL)BENZAMIDO]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(3,5-DIMETHOXYBENZOYL)BENZAMIDO]BENZAMIDE involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- 4-(3,5-Dimethoxybenzoyl)benzoic acid
Uniqueness
2-[4-(3,5-DIMETHOXYBENZOYL)BENZAMIDO]BENZAMIDE is unique due to its specific structure, which includes two benzoyl groups and a benzamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[[4-(3,5-dimethoxybenzoyl)benzoyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-29-17-11-16(12-18(13-17)30-2)21(26)14-7-9-15(10-8-14)23(28)25-20-6-4-3-5-19(20)22(24)27/h3-13H,1-2H3,(H2,24,27)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQYQDSVHWHTEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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